2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole
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Overview
Description
2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole is a complex organic compound that belongs to the class of indoles. This compound is characterized by its unique structure, which includes a phenyl group, a fluorenyl group, and an indole moiety. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of the fluorenyl intermediate.
Coupling Reaction: The fluorenyl intermediate is then coupled with a phenyl-substituted indole under specific conditions to form the desired compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl and indole rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound’s structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole can be compared with other similar compounds, such as:
9-Phenyl-9H-fluorene: This compound shares the fluorenyl group but lacks the indole moiety, resulting in different chemical and physical properties.
2-Phenyl-9H-fluoren-9-one: This compound contains a fluorenone group instead of the indole moiety, leading to distinct reactivity and applications.
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine: This compound has a similar fluorenyl structure but includes a carbazole group, which imparts different electronic properties.
Properties
CAS No. |
925982-68-9 |
---|---|
Molecular Formula |
C39H27N |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-phenyl-1-[4-(9-phenylfluoren-9-yl)phenyl]indole |
InChI |
InChI=1S/C39H27N/c1-3-13-28(14-4-1)38-27-29-15-7-12-22-37(29)40(38)32-25-23-31(24-26-32)39(30-16-5-2-6-17-30)35-20-10-8-18-33(35)34-19-9-11-21-36(34)39/h1-27H |
InChI Key |
WVDLNHYHTHBSNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C5(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C8 |
Origin of Product |
United States |
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